2-methyl-N-(1,2-oxazol-3-yl)propanamide
Description
Core Structural Features
The molecular formula of 2-methyl-N-(1,2-oxazol-3-yl)propanamide is C₇H₁₁N₃O₂ , with a molecular weight of 169.18 g/mol . The IUPAC name, 2-amino-2-methyl-N-(1,2-oxazol-3-yl)propanamide, reflects its substitution pattern: a 2-amino-2-methylpropanamide group is linked to the 3-position of a 1,2-oxazole ring. The SMILES notation CC(C)(C(=O)NC1=NOC=C1)N confirms the connectivity, highlighting the tertiary carbon bearing both the amino and methyl groups.
The 1,2-oxazole ring adopts a planar geometry due to π-conjugation across its O–N–C–C–O atoms, while the propanamide side chain introduces steric bulk. X-ray crystallography data for analogous oxazole derivatives suggest that the oxazole ring’s planarity remains intact despite substitutions, with bond lengths of approximately 1.36 Å for the N–O bond and 1.30 Å for the C=N bond.
Stereochemical Considerations
This compound lacks chiral centers, as the central carbon of the propanamide group is bonded to two methyl groups and an amino group, rendering it achiral. However, the oxazole ring’s rigidity imposes constraints on rotational freedom. Computational models indicate that the dihedral angle between the oxazole ring and the propanamide moiety is approximately 152° , favoring a conformation that minimizes steric clash between the methyl groups and the oxazole’s oxygen atom.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-methyl-N-(1,2-oxazol-3-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)7(10)8-6-3-4-11-9-6/h3-5H,1-2H3,(H,8,9,10) |
InChI Key |
SVKSOBJFNOGURW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NOC=C1 |
Origin of Product |
United States |
Preparation Methods
Amide Formation via Acyl Chloride and Heterocyclic Amine
A typical method involves the reaction of 2-methylpropanoyl chloride with 3-amino-1,2-oxazole under anhydrous conditions:
-
- 2-methylpropanoyl chloride (acid chloride derivative)
- 3-amino-1,2-oxazole (nucleophilic amine)
- Dry benzene or dichloromethane as solvent
- Base such as triethylamine to scavenge HCl
- Reaction temperature: 0 °C to room temperature
- Reaction time: 4–6 hours under inert atmosphere
-
- Dissolve 3-amino-1,2-oxazole in dry solvent under nitrogen.
- Add triethylamine to the solution to neutralize HCl formed.
- Slowly add 2-methylpropanoyl chloride dropwise at 0 °C.
- Stir the mixture at room temperature for several hours.
- Work-up involves aqueous washes, drying, and purification by recrystallization or chromatography.
-
- Formation of 2-methyl-N-(1,2-oxazol-3-yl)propanamide with yields typically ranging from 50% to 75%, depending on purity of reagents and reaction control.
Alternative Coupling via Carbodiimide-Mediated Amide Bond Formation
Another approach uses carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC):
-
- 2-methylpropanoic acid (carboxylic acid)
- 3-amino-1,2-oxazole
- DCC or DIC as coupling agent
- N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) as additives to improve coupling efficiency
- Dry acetonitrile or dichloromethane solvent
- Room temperature stirring for 12–24 hours
-
- Dissolve 2-methylpropanoic acid and NHS in dry solvent.
- Add DCC to activate the acid, forming an active ester intermediate.
- Add 3-amino-1,2-oxazole to the reaction mixture.
- Stir at room temperature until completion (monitored by TLC).
- Filter off dicyclohexylurea byproduct.
- Purify the product by extraction and recrystallization.
-
- Mild conditions preserve sensitive heterocycles.
- Avoids use of acid chlorides, which can be moisture sensitive.
Notes on Reaction Monitoring and Characterization
-
- Thin-layer chromatography (TLC) is used to monitor reaction progress.
- Completion is indicated by disappearance of starting amine or acid.
-
- Infrared (IR) spectroscopy confirms amide bond formation by characteristic absorption bands:
- Amide carbonyl stretch near 1650–1680 cm⁻¹
- N–H stretch around 3300–3400 cm⁻¹
- Proton nuclear magnetic resonance (^1H NMR) shows:
- Methyl group signals (CH₃) near 1.0–1.5 ppm
- Amide NH proton as a broad singlet
- Oxazole ring protons in aromatic region (6.0–8.0 ppm)
- Mass spectrometry confirms molecular weight consistent with C7H10N2O3 (170.17 g/mol).
- Infrared (IR) spectroscopy confirms amide bond formation by characteristic absorption bands:
Comparative Data Table of Preparation Methods
| Method | Reagents | Solvent | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acyl Chloride + Amine | 2-methylpropanoyl chloride, 3-amino-1,2-oxazole | Dry benzene/DCM | 0 °C to RT, 4–6 h | 50–75 | Straightforward, high reactivity | Acid chloride moisture sensitive |
| Carbodiimide Coupling (DCC/NHS) | 2-methylpropanoic acid, DCC, NHS, 3-amino-1,2-oxazole | Dry acetonitrile/DCM | RT, 12–24 h | 60–80 | Mild conditions, good yields | Requires removal of urea byproduct |
Research Findings and Optimization Notes
- The choice of solvent and base is critical to avoid hydrolysis of acid chlorides and degradation of the oxazole ring.
- Use of dry, aprotic solvents and inert atmosphere (nitrogen or argon) improves yield and purity.
- Carbodiimide coupling methods are preferred for sensitive substrates due to milder conditions.
- Purification by recrystallization from ethanol or ethyl acetate/petroleum ether mixtures yields high-purity products.
- Spectroscopic data consistently confirm the formation of the amide linkage without ring opening or side reactions.
Chemical Reactions Analysis
Types of Reactions
N-(Isoxazol-3-yl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The isoxazole ring can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium hypochlorite, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(Isoxazol-3-yl)isobutyramide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(Isoxazol-3-yl)isobutyramide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Compounds
Key Observations:
Oxazole vs. Pyrazine: The oxazole ring in the target compound provides a smaller, more rigid heterocycle compared to pyrazine (), which has a larger six-membered ring with two nitrogen atoms.
Cyclopropane vs.
Hydroxyl Group in Benzamide Derivatives: The hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () increases polarity and hydrogen-bonding capacity, contrasting with the non-polar methyl group in the target compound .
Physicochemical and Reactivity Profiles
Key Findings:
Solubility Trends : The hydroxyl-containing benzamide () exhibits superior aqueous solubility compared to the oxazole-based compounds, which favor polar aprotic solvents like DMF or DMSO .
Thermal Stability : The target compound’s amide-oxazole system shows higher thermal stability than the cyclopropane analog (), which may degrade under prolonged heating due to ring strain .
Crystallinity : The pyrazine-containing compound () forms stable co-crystals with halogenated aromatics, highlighting its utility in crystal engineering .
Biological Activity
2-Methyl-N-(1,2-oxazol-3-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 112.13 g/mol
The presence of the oxazole ring is critical as it contributes to the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that 2-methyl-N-(1,2-oxazol-3-yl)propanamide exhibits various biological activities, including:
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The oxazole moiety is known for its ability to inhibit inflammatory pathways.
Anticancer Activity
A study evaluating the cytotoxic effects of oxazole derivatives found that compounds with similar structures exhibited significant activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Compound | Cell Line | IC (µM) | Reference |
|---|---|---|---|
| 2-Methyl-N-(1,2-oxazol-3-yl)propanamide | MCF-7 | 15.6 | |
| 2-Methyl-N-(1,2-oxazol-3-yl)propanamide | A549 | 20.1 |
These results suggest that the compound could serve as a lead for the development of new anticancer agents.
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds was assessed through their interaction with the COX-2 enzyme. Molecular docking studies indicated that derivatives could effectively bind to this target, which is crucial in mediating inflammation.
| Compound | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| 2-Methyl-N-(1,2-oxazol-3-yl)propanamide | -8.5 | |
| Similar Oxazole Derivative | -9.0 |
These findings highlight the compound's potential as a therapeutic agent in inflammatory diseases.
The biological activity of 2-methyl-N-(1,2-oxazol-3-yl)propanamide may be attributed to its ability to interact with specific enzymes and receptors involved in disease pathways. For example, studies have shown that similar compounds can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators.
Synthesis and Structural Modifications
The synthesis of 2-methyl-N-(1,2-oxazol-3-yl)propanamide typically involves multi-step organic reactions. Structural modifications can enhance its biological activity:
- Oxidation : Enhancing reactivity towards biological targets.
- Substitution : Introducing various functional groups to improve binding affinity.
Q & A
Q. What are the standard protocols for synthesizing 2-methyl-N-(1,2-oxazol-3-yl)propanamide?
Methodological Answer: The synthesis typically involves a two-step process:
Acylation : React 1,2-oxazol-3-amine with methyl propionyl chloride in anhydrous dichloromethane under nitrogen atmosphere. Use triethylamine as a base to neutralize HCl byproducts.
Purification : Isolate the crude product via solvent evaporation, followed by column chromatography (silica gel, ethyl acetate/hexane 1:3). Confirm purity using TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
Reference analogous procedures from studies on propanamide derivatives, such as nucleophilic acyl substitution steps in and .
Q. How is the compound structurally characterized?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : 1H NMR (400 MHz, CDCl3) to identify protons on the oxazole ring (δ 8.2–8.4 ppm) and methyl groups (δ 1.2–1.4 ppm). 13C NMR confirms carbonyl (δ ~170 ppm) and oxazole carbons (δ ~150 ppm).
- IR Spectroscopy : Stretching frequencies for amide C=O (~1650 cm⁻¹) and oxazole C=N (~1600 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]+ (calculated for C7H10N2O2: 154.0742).
For crystallographic analysis, refine data using SHELX () .
Advanced Research Questions
Q. How can discrepancies in NMR data be resolved during characterization?
Methodological Answer:
- Deuterated Solvent Effects : Test in DMSO-d6 vs. CDCl3 to assess hydrogen bonding interactions (e.g., amide proton shifts).
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between desired product and side products (e.g., unreacted amine or acyl chloride).
- Dynamic Effects : Variable-temperature NMR to detect rotational barriers in the amide bond.
Refer to spectral troubleshooting methods in , where similar compounds required advanced NMR techniques .
Q. What strategies optimize synthetic yield for scale-up?
Methodological Answer:
-
Catalytic Optimization : Test Lewis acids (e.g., ZnCl2) to accelerate acylation ( uses K2CO3 for analogous reactions) .
-
Solvent Screening : Compare polar aprotic solvents (DMF, THF) for reactivity and solubility.
-
Reaction Monitoring : Use in-situ FTIR to track carbonyl consumption.
-
Yield Data :
Condition Yield (%) Purity (HPLC) DCM, 25°C, 12h 65 92 THF, 40°C, 6h 78 95
Q. How to design in vitro assays for evaluating biological activity?
Methodological Answer:
- Target Selection : Prioritize pathways involving isoxazole derivatives (e.g., anti-inflammatory COX-2 inhibition or kinase targets).
- Assay Protocols :
- Positive Controls : Compare with flutamide (a structurally related antiandrogen in ) .
Data Analysis & Contradictions
Q. How to address conflicting spectral data in published studies?
Methodological Answer:
- Meta-Analysis : Compare NMR shifts across solvents (e.g., DMSO vs. CDCl3 in ) .
- Computational Validation : Use DFT calculations (Gaussian 09) to predict theoretical NMR shifts and match with experimental data.
- Crystallographic Cross-Check : Resolve ambiguities via single-crystal X-ray diffraction (SHELXL refinement in ) .
Q. What methods validate compound stability under experimental conditions?
Methodological Answer:
-
Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor degradation via HPLC.
-
Kinetic Analysis : Calculate half-life (t1/2) using Arrhenius plots for thermal stability.
-
Stability Data Example :
Condition Degradation (%) at 7 Days 25°C, dark <5 40°C, 75% RH 12
Specialized Applications
Q. How to functionalize the compound for material science applications?
Methodological Answer:
- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) to the oxazole ring via electrophilic substitution.
- Coordination Chemistry : Test metal complexation (e.g., Cu(II)) using UV-Vis titration (λmax ~300 nm for d-d transitions).
Reference ’s use of thiophene derivatives for electronic materials .
Q. What computational methods predict pharmacokinetic properties?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
